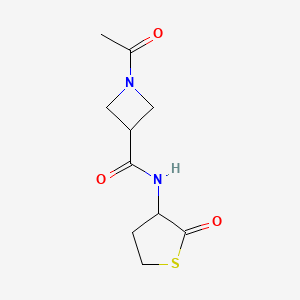

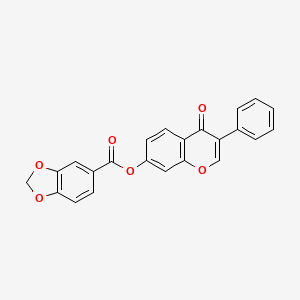

![molecular formula C11H18N4O3S B6502643 N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide CAS No. 1428373-74-3](/img/structure/B6502643.png)

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole derivatives can be obtained from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . Using strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups at N-3 and N-7 led to bispidinones . These intermediates were reduced to the corresponding 3,7-diazabicyclo [3.3.1]nonane targets .Molecular Structure Analysis

The C3–C2 and C3=C4 bond lengths in compound 1 – 4 were found as 1.400/1.395, 1.396/1.391, 1.405/1.397, and 1.394/1.389 Å, respectively .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Therapeutic Potential

Imidazole-containing compounds, such as the one , have been extensively studied for their potential as therapeutic agents in various diseases . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Anti-Tubercular Activity

Compounds with an imidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating their potential in treating tuberculosis .

Seed Protection and Growth Stimulation

Novel complexes of imidazole-containing compounds with β-cyclodextrin have been evaluated as seed protectors of selected wheat seedlings . These complexes were found to protect and stimulate the growth of three varieties of wheat .

Cancer Treatment

1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide, a compound similar to the one , has been shown to inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This suggests potential applications in cancer treatment.

Synthesis of pH-Sensitive Polymers

Imidazole-containing compounds have been used in the synthesis of pH-sensitive polyaspartamide derivatives . These derivatives have potential applications in drug delivery systems, where the release of the drug is controlled by the pH of the environment .

Antiproliferative Activity Against Cancer Cells

Metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complexes, synthesized as analogs of ruthenium anticancer complexes (RAPTA/RAED), have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines . This suggests potential applications in the development of new anticancer drugs.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can target various proteins and enzymes .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities of imidazole-containing compounds, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds like this one may have good bioavailability.

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole-containing compounds .

Safety and Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them promising candidates for the development of new drugs . For example, some novel complexes of 3- [3- (1 H -Imidazol-1-yl)propyl]-3,7-diazabicyclo [3.3.1]nonanes have been evaluated as seed protectors of selected wheat seedlings .

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPKBMXLQFDBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

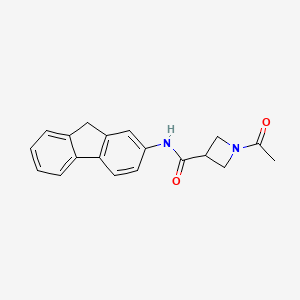

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502598.png)

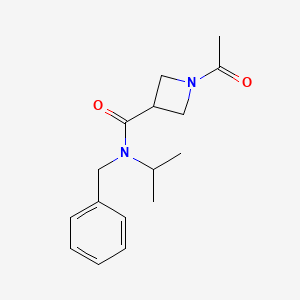

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502612.png)

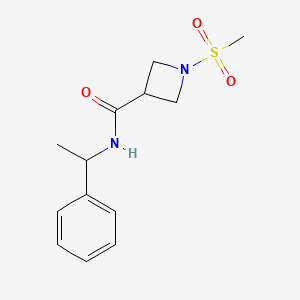

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502617.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)

![methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6502628.png)

![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502629.png)

![(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502638.png)

![N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide](/img/structure/B6502657.png)

![9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502667.png)